Product packaging for Ac-Ile-Glu-aThr-Asp-al(Cat. No.:)

Ac-Ile-Glu-aThr-Asp-al

Cat. No.: B13723889
M. Wt: 502.5 g/mol
InChI Key: AXTKTZHLZLOIIO-WBOIFEBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Peptide Scaffold Design in Biological Research

The design of the peptide scaffold is a critical aspect of creating effective biochemical probes. nih.govmoleculararchitecture.org The sequence of amino acids determines the three-dimensional structure of the peptide, which in turn dictates its binding affinity and specificity for a target protein. nih.govacs.org Researchers can systematically modify peptide scaffolds to enhance their properties, such as stability, cell permeability, and target engagement. moleculararchitecture.orgplos.org By incorporating non-natural amino acids or specific functional motifs, designer peptides can be tailored for a wide range of applications, from three-dimensional cell culture to targeted therapeutic interventions. plos.orgplos.org The ability to create biomimetic materials that replicate the natural extracellular matrix highlights the sophisticated level of control offered by peptide scaffold design. acs.org

The rational design of these scaffolds allows for the creation of materials with defined biological functionalities. moleculararchitecture.org For instance, the incorporation of specific cell adhesion or differentiation motifs can influence cellular behavior in 3D culture systems. plos.org This bottom-up approach to building functional biomaterials contrasts with the use of poorly defined natural extracts, offering greater control and reproducibility in experimental settings. moleculararchitecture.org

Overview of Proteolytic Enzyme Regulation Mechanisms in Research Contexts

Proteolytic enzymes, or proteases, are integral to a vast number of physiological processes, including protein turnover, cell signaling, and immune responses. numberanalytics.comconsensus.app Their activity is tightly regulated to prevent unwanted proteolysis. numberanalytics.com One of the primary mechanisms of regulation is the synthesis of proteases as inactive precursors known as zymogens. wikibooks.orgnih.gov Activation of these zymogens occurs through limited proteolysis, a process that cleaves a specific peptide bond to expose the active site. wikibooks.orgnih.gov This irreversible activation provides a rapid and robust response to physiological stimuli. nih.gov

Other regulatory mechanisms include the presence of endogenous inhibitors that bind to the active site or allosteric sites of the enzyme, as well as post-translational modifications. numberanalytics.comconsensus.appresearchgate.net The specificity of a protease for its substrate is a key determinant of its biological function and is dictated by the complementarity between the enzyme's active site and the amino acid sequence of the substrate. nih.gov Researchers exploit these regulatory mechanisms to design probes and inhibitors that can selectively target specific proteases.

Rationale for Acetylated Peptide-Aldehyde Structures in Biochemical Inquiry

Acetylated peptide-aldehydes represent a specific class of enzyme modulators designed to act as potent inhibitors of certain proteases, particularly cysteine and serine proteases. deepdyve.comresearchgate.net The N-terminal acetylation of the peptide helps to mimic the structure of natural protein substrates and can increase the stability of the peptide by protecting it from degradation by aminopeptidases.

The C-terminal aldehyde group is a key functional feature. researchgate.netelifesciences.org This electrophilic group can react with the nucleophilic residues in the active site of a protease, such as the cysteine in cysteine proteases or the serine in serine proteases, to form a stable covalent bond. researchgate.netelifesciences.org This results in the irreversible inhibition of the enzyme, making peptide aldehydes valuable tools for studying the roles of specific proteases in biological pathways. researchgate.net The peptide sequence itself provides the specificity, directing the aldehyde to the active site of the target enzyme. elifesciences.org

The table below summarizes the key features of the components of Ac-Ile-Glu-aThr-Asp-al:

ComponentFunction
Acetyl Group (Ac) Protects the N-terminus from degradation and can influence binding.
Isoleucine (Ile) Contributes to the overall shape and hydrophobicity of the peptide, influencing binding specificity.
Glutamic Acid (Glu) A negatively charged amino acid that can form ionic interactions with the target enzyme.
allo-Threonine (aThr) A stereoisomer of threonine, its unique geometry can be critical for precise fitting into the enzyme's active site.
Aspartic Acid (Asp) Another negatively charged amino acid that can participate in binding interactions.
Aldehyde (-al) A reactive group that can form a covalent bond with the active site of a protease, leading to inhibition.

The specific sequence, Ile-Glu-aThr-Asp, is likely designed to mimic the cleavage site of a particular protease. For example, similar sequences like Ile-Glu-Thr-Asp are recognized by enzymes such as caspase-8. biocompare.compeptide.co.jp The inclusion of allo-Threonine instead of the more common Threonine suggests a fine-tuning of the peptide's conformation to achieve higher affinity or selectivity for its intended target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N4O10 B13723889 Ac-Ile-Glu-aThr-Asp-al

Properties

Molecular Formula

C21H34N4O10

Molecular Weight

502.5 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11-,13-,14-,17-,18-/m0/s1

InChI Key

AXTKTZHLZLOIIO-WBOIFEBMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Preparation of Ac Ile Glu Athr Asp Al and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies for Peptide-Aldehyde Conjugates

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptide chains. However, the synthesis of peptide aldehydes demands specific modifications to standard protocols, particularly concerning the generation of the C-terminal aldehyde functionality.

The generation of a C-terminal aldehyde on a solid support is a critical step that cannot be achieved through standard SPPS, which typically yields a carboxylic acid or amide. researchgate.net Several strategies have been developed to overcome this challenge. These methods often involve the use of specialized linkers or post-synthesis modification of a precursor functional group. researchgate.netnih.gov

One common approach involves the reduction of a resin-bound peptide Weinreb amide. acs.orgresearchgate.net This method has been successfully applied to the synthesis of N-protected α-amino aldehydes and peptide aldehydes using both Boc and Fmoc chemistries. acs.org Another strategy is the oxidation of a C-terminal alcohol precursor. nih.gov However, this can be complicated by the presence of oxidation-sensitive residues within the peptide sequence. Ozonolysis of a C-terminal olefin offers an alternative, but it is also limited by the compatibility of the peptide sequence with the oxidative conditions. nih.gov

To circumvent the issues associated with strong oxidizing or reducing agents, a variety of specialized linkers have been developed. nih.govacs.org These include acetal (B89532), oxazolidine (B1195125), and semicarbazone-based linkers. nih.govacs.orgresearchgate.net For instance, a backbone amide linker (BAL) strategy can be employed, where a glycinal residue masked as an acetal is anchored to the resin. researchgate.net After peptide chain elongation, treatment with trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the resin and deprotects the acetal to yield the desired aldehyde. researchgate.net Another practical method involves the conversion of a stable peptide acetal to a thioacetal, which can then be gently converted to the aldehyde using N-bromosuccinimide (NBS). nih.gov

MethodDescriptionAdvantagesLimitationsCitations
Weinreb Amide Reduction The peptide is assembled on a resin functionalized with a Weinreb amide linker. The amide is then reduced to the aldehyde.Well-established method compatible with Fmoc and Boc chemistry.Requires reducing agents that may affect sensitive residues. acs.orgresearchgate.net
Alcohol Oxidation The peptide is synthesized with a C-terminal alcohol, which is subsequently oxidized to the aldehyde.Direct conversion.Requires oxidizing agents that can modify certain amino acids (e.g., Cys, Met). nih.gov
Olefin Ozonolysis A C-terminal olefin is incorporated and then cleaved by ozonolysis to generate the aldehyde.Efficient cleavage.Ozonolysis is a harsh condition that can damage the peptide. nih.gov
Acetal/Thioacetal Linkers The C-terminal amino acid is attached to the resin via an acetal linker. The peptide acetal is converted to a thioacetal and then to the aldehyde.Mild cleavage conditions.May require non-commercially available linkers. nih.gov
Semicarbazone Linkers The aldehyde is protected as a semicarbazone and linked to the solid support. The peptide is cleaved and the aldehyde regenerated with acid.Stable protection.Regeneration step can be complex. acs.org
Oxazolidine Linkers Protected amino acid aldehydes are immobilized on the resin via oxazolidine formation.High yields and purity.Requires the synthesis of protected amino acid aldehydes beforehand. acs.orgresearchgate.net

N-terminal acetylation is a common modification used to mimic native protein structures and to enhance peptide stability against enzymatic degradation by exopeptidases. peptide.comjpt.com This modification removes the positive charge from the N-terminus. jpt.com The process is typically performed as the final step on the solid-supported peptide before cleavage from the resin. peptide.com

A standard and widely used method for N-terminal acetylation is the treatment of the resin-bound peptide with acetic anhydride, often in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF). google.comresearchgate.net Automated microwave peptide synthesizers can easily incorporate this step into their protocols. kohan.com.tw An alternative and highly efficient method involves the in situ formation of a reactive ketene (B1206846) intermediate from malonic acid, which then acetylates the N-terminal amine in high yield. rsc.org

ReagentConditionsAdvantagesCitations
Acetic Anhydride Typically used with a base (e.g., pyridine, DIEA) in DMF.Widely used, reliable, and easily automated.---
Malonic Acid Used as a precursor to generate a reactive ketene intermediate in situ.High efficiency, proceeds at room temperature, suitable for diverse structures.---

Stereoselective Incorporation of allo-Threonine (aThr) Residues

The inclusion of the non-proteinogenic amino acid allo-threonine introduces an additional layer of complexity due to the need to control the stereochemistry at the α- and β-carbons.

To incorporate allo-threonine into a peptide using SPPS, a suitably protected building block, typically Fmoc-aThr(PG)-OH, is required. The protecting group (PG) for the side-chain hydroxyl is often a tert-butyl (tBu) group to prevent side reactions during synthesis. chemimpex.com The synthesis of these building blocks is a crucial prerequisite for peptide assembly.

One reported route to Fmoc-(R)-allo-Thr-OH starts from (S)-Thr(tBu)-OH and utilizes a chiral Ni(II) complex-assisted α-epimerization methodology. nih.gov This allows for the conversion of the naturally occurring threonine stereoisomer into the less common allo form. Other synthetic strategies for unnatural amino acids, which could be adapted for allo-threonine, involve the asymmetric alkylation of glycine (B1666218) derivatives or diastereoselective synthesis methods. nih.gov The resulting protected allo-threonine can then be used in standard Fmoc-SPPS protocols. chemimpex.com

Maintaining stereochemical integrity during peptide coupling is paramount. The incorporation of allo-threonine requires careful selection of coupling reagents and conditions to prevent epimerization at the α-carbon. Furthermore, the presence of the two stereocenters in allo-threonine can influence the conformation of the growing peptide chain, potentially affecting coupling efficiencies.

Diastereoselective control in peptide synthesis involving non-standard amino acids is an active area of research. nih.gov Strategies often rely on the use of chiral auxiliaries or stereoselective catalysts. For instance, cobalt-catalyzed diastereoselective hydrogenation has been used to access peptides containing noncanonical aryl alanines without racemization or epimerization. nih.gov While directly applied to other amino acid types, the principles of using metal catalysts to control stereochemistry could be relevant. In the context of lanthionine (B1674491) formation, which involves dehydroamino acids derived from serine or threonine, it has been shown that intramolecular conjugate additions can proceed with high stereoselectivity, mimicking biological processes. psu.edu The choice of coupling reagents and the sequence of amino acids can influence the diastereoselectivity of peptide bond formation. researchgate.net

Chemoenzymatic Approaches to Peptide Synthesis and Modification

Chemoenzymatic peptide synthesis (CEPS) merges the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov This approach is particularly valuable for the synthesis of complex and modified peptides. asm.org

Enzymes such as proteases (e.g., papain, α-chymotrypsin, subtilisin) can be used to catalyze the formation of peptide bonds in a stereoselective manner, often under aqueous and mild conditions, which avoids the need for extensive protecting group strategies. nih.gov This can be performed under either kinetic or equilibrium control. nih.gov

For a molecule like Ac-Ile-Glu-aThr-Asp-al, a chemoenzymatic approach could be envisioned in several ways. The peptide backbone could be assembled in fragments using SPPS, followed by enzymatic ligation of these fragments. Enzymes also offer powerful tools for site-selective modifications. For instance, a tyrosinase has been used to hydroxylate an N-terminal tyrosine, enabling a subsequent Pictet-Spengler ligation with an aldehyde. nih.gov While not directly applicable to the N-terminus of the target peptide, this demonstrates the potential of enzymes to create specific functionalities for ligation. Furthermore, multi-enzyme cascades are being developed for the synthesis of complex molecules, including non-standard amino acids and aldehydes, in one-pot systems. nih.govmdpi.commdpi.com For example, a styrene (B11656) oxide isomerase has been used to generate α-aryl aldehydes in situ, which are then used in C-C bond-forming enzymatic reactions. nih.gov Such biocatalytic cascades could potentially be engineered for the synthesis of peptide aldehyde precursors.

Derivatization Strategies for Reporter Group Attachment in Assay Development

The functionalization of peptides like this compound with reporter groups is a critical step in the development of assays to study their biological activity, such as their role as enzyme inhibitors. These reporter groups, which can be fluorescent dyes, biotin (B1667282), or other tags, allow for the detection and quantification of peptide-protein interactions. The primary strategies for derivatization involve the chemical modification of specific functional groups within the peptide sequence.

Site-Specific Labeling:

The choice of derivatization strategy is dictated by the desired site of reporter group attachment and the chemical nature of the reporter itself. For a peptide with the sequence this compound, several potential sites for labeling exist:

N-terminus: While the N-terminus is acetylated (Ac-), precluding direct labeling of the alpha-amino group of isoleucine, analogs could be synthesized with a free N-terminus to allow for labeling.

Side Chains: The carboxylic acid side chains of glutamic acid (Glu) and aspartic acid (Asp) are primary targets for derivatization. These groups can be coupled to amine-functionalized reporter groups using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

C-terminal Aldehyde: The C-terminal aldehyde offers a unique handle for chemoselective ligation strategies. For instance, hydrazide or aminooxy-functionalized reporter groups can react specifically with the aldehyde to form stable hydrazone or oxime linkages, respectively. This method is advantageous as it is highly specific and proceeds under mild conditions. nih.gov

Common Reporter Groups and Attachment Chemistry:

A variety of reporter groups are available for peptide labeling, each with its own advantages for different assay formats.

Fluorescent Dyes: Fluorophores such as fluorescein, rhodamine, and cyanine (B1664457) dyes (e.g., Cy3, Cy5) are widely used for their high sensitivity. nih.gov These are typically available as amine-reactive succinimidyl esters or aldehyde-reactive hydrazides and hydroxylamines. thermofisher.com The choice of fluorophore depends on the desired excitation and emission wavelengths to minimize background fluorescence from biological samples. rsc.org

Biotin: Biotinylation is a common strategy for pull-down assays, immunoassays, and other affinity-based applications. Biotin can be introduced using amine-reactive biotin-NHS esters or aldehyde-reactive biotin hydrazide. thermofisher.com The strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for robust detection and purification.

Click Chemistry: This approach involves the introduction of an azide (B81097) or alkyne functionality into the peptide, which can then be "clicked" with a corresponding reporter group. researchgate.net This method is highly efficient and orthogonal to most biological functional groups, offering a high degree of specificity. researchgate.net For example, an azido-amino acid could be incorporated into the peptide sequence during synthesis to serve as a handle for attaching an alkyne-modified reporter group.

Development of Labeled Peptides for Assays:

The development of a labeled peptide for an assay involves several key steps:

Synthesis of the Peptide: The peptide is first synthesized, often using solid-phase peptide synthesis (SPPS). bachem.com This allows for the site-specific incorporation of protected amino acids and any necessary handles for derivatization.

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure that only the correct peptide sequence is used for labeling.

Labeling Reaction: The purified peptide is then reacted with the chosen reporter group under optimized conditions to achieve a high labeling efficiency. nih.gov

Purification of the Labeled Peptide: A second purification step is necessary to remove any unreacted reporter group and byproducts, yielding the pure, labeled peptide.

Characterization: The final labeled peptide is characterized by mass spectrometry to confirm its identity and purity.

The ability to attach reporter groups to peptides like this compound is fundamental to elucidating their biological functions and for the development of high-throughput screening assays for drug discovery.

Biochemical Mechanisms of Action and Target Enzyme Specificity

Enzymatic Recognition and Substrate Mimicry by Ac-Ile-Glu-aThr-Asp-al

The specificity of this compound for its target enzymes is primarily dictated by its amino acid sequence: Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD). This tetrapeptide sequence mimics the natural recognition and cleavage sites of substrates for specific members of the caspase family of proteases. For instance, caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, recognizes and cleaves its substrates at sequences containing the IETD motif abcam.comnih.gov. The inhibitor, by presenting this preferred sequence, effectively acts as a competitive substrate, gaining access to the active site of the enzyme innopep.com. The acetyl group (Ac) at the N-terminus and the aldehyde group (-al) at the C-terminus of the aspartic acid residue are crucial for its inhibitory function.

Covalent and Reversible Inhibition Modalities of Peptide Aldehydes

This compound belongs to the class of peptide aldehyde inhibitors, which are known to function as reversible covalent inhibitors of cysteine proteases nih.govcanada.ca. The electrophilic carbon atom of the C-terminal aldehyde group is susceptible to nucleophilic attack by the thiol group of the cysteine residue residing in the enzyme's active site. This interaction results in the formation of a stable, yet reversible, hemithioacetal adduct nih.govcanada.ca. This covalent modification of the active site cysteine physically obstructs substrate binding and catalysis. The reversible nature of this bond means that the inhibitor can dissociate from the enzyme, restoring its activity, although the binding is typically strong and can be long-lasting nih.gov.

Interaction with Cysteine Proteases

The primary targets of this compound are cysteine proteases, particularly members of the caspase family.

Specificity Profiling against Caspase Family Members (e.g., Caspase-8, Caspase-6, Caspase-13)

Caspase-8: this compound is widely recognized as a potent and specific inhibitor of caspase-8 medchemexpress.comscbt.com. Its IETD sequence is a preferred substrate recognition motif for this enzyme abcam.comnih.gov. By binding to the active site of caspase-8, it effectively blocks the downstream signaling cascade of the extrinsic apoptosis pathway.

Caspase-6: Research has also demonstrated that this compound can inhibit caspase-6, another member of the caspase family involved in the execution phase of apoptosis fishersci.com.

Caspase-13: There is limited direct evidence for the inhibition of caspase-13 by this compound. However, it has been suggested that inhibitors targeting upstream caspases, such as caspase-8, can indirectly inhibit the activation of caspase-13 scbt.com.

Interaction with Serine Proteases (e.g., Granzyme B)

In addition to its activity against caspases, this compound is also a known inhibitor of Granzyme B, a serine protease medchemexpress.comscbt.com. Granzyme B, released by cytotoxic T lymphocytes and natural killer cells, can initiate apoptosis in target cells through various mechanisms, including the activation of caspases. The inhibitory action of this compound on Granzyme B highlights a broader specificity that extends beyond cysteine proteases.

Kinetic Analysis of Enzyme-Peptide Interactions

The potency of an enzyme inhibitor is quantitatively described by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Determination of Inhibition Constants (Ki)

Detailed kinetic studies have been performed to determine the inhibitory potency of Ac-IETD-CHO and related compounds against various proteases. While specific Ki values for the interaction of this compound with all the aforementioned caspases are not consistently reported across the literature, data for related compounds and specific targets provide insight into its efficacy. For instance, the related peptide aldehyde Ac-IEPD-CHO has been shown to be a potent, reversible inhibitor of Granzyme B with a Ki of 80 nM and also inhibits caspase-7 with a Ki of 550 nM probechem.com. For caspase-8, Ac-IETD-CHO is described as a potent inhibitor, with some studies reporting an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of 10 nM nih.gov. The IC50 value is a measure of potency and can be related to the Ki.

Compound NameTarget EnzymeInhibition Constant (Ki)IC50
This compound (Ac-IETD-CHO)Caspase-8Not specified10 nM nih.gov
This compound (Ac-IETD-CHO)Caspase-6Not specifiedNot specified
This compound (Ac-IETD-CHO)Caspase-13Not specifiedNot specified
This compound (Ac-IETD-CHO)Granzyme BNot specifiedNot specified
Ac-Ile-Glu-Pro-Asp-al (Ac-IEPD-CHO)Granzyme B80 nM probechem.comNot specified
Ac-Ile-Glu-Pro-Asp-al (Ac-IEPD-CHO)Caspase-7550 nM probechem.comNot specified

Enzyme Reaction Progress Curve Analysis

The interaction of this compound with its target enzyme can be effectively characterized by analyzing the enzyme reaction progress curve. This method involves monitoring the concentration of product formed or substrate consumed over time in the presence and absence of the inhibitor.

A typical enzyme-catalyzed reaction, in the absence of an inhibitor, will show a progress curve where the rate of product formation is initially linear (the initial velocity) and then gradually slows as the substrate is depleted. When a reversible inhibitor like this compound is introduced, the shape of this curve is altered.

In the case of a competitive inhibitor, which this compound is predicted to be based on its structural similarity to known enzyme inhibitors, the initial rate of the reaction will be lower than the uninhibited reaction at a given substrate concentration. However, as the reaction progresses and the substrate concentration decreases, the inhibitory effect may change. For a reversible inhibitor, the system will eventually reach equilibrium, though the time to reach this equilibrium and the final amount of product formed can be affected.

To conceptualize the effect of this compound, consider the following hypothetical data from an enzyme kinetic experiment. The data illustrates the change in product concentration over time in the absence and presence of the inhibitor.

Table 1: Hypothetical Enzyme Reaction Progress Data

Time (seconds)Product Concentration (µM) - No InhibitorProduct Concentration (µM) - With this compound
000
305025
6010050
9014573
12018593
150220110
180250125

Analysis of such progress curves provides valuable information about the mechanism of inhibition. For a reversible inhibitor, the initial velocity of the reaction is reduced in the presence of the inhibitor. By plotting the initial velocities at different substrate concentrations in the presence and absence of this compound (a Lineweaver-Burk or Michaelis-Menten plot), the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki) can be determined.

While specific research on this compound is not publicly available, studies on structurally similar peptide aldehydes, such as Ac-DEVD-CHO, provide a strong predictive framework for its mechanism of action. Ac-DEVD-CHO is a well-characterized, potent, and reversible inhibitor of caspase-3. sigmaaldrich.combiotium.com Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death).

Research on these analogous compounds has demonstrated that the aldehyde group forms a reversible covalent bond with the catalytic cysteine residue in the active site of the caspase. The peptide sequence (e.g., DEVD) dictates the specificity of the inhibitor for a particular caspase, as it mimics the cleavage site in the enzyme's natural substrates. For instance, Ac-DEVD-CHO is a competitive inhibitor for Caspase-3/7 and is designed based on the PARP cleavage site. biotium.com

The inhibitory constants (Ki or IC50 values) for these compounds are often in the nanomolar or even picomolar range, indicating high affinity and potency. For example, the IC50 of a similar caspase-3 inhibitor was found to be 0.2 nM. sigmaaldrich.com The progress curves for reactions inhibited by these peptide aldehydes typically show a rapid initial phase of inhibition as the inhibitor binds to the enzyme, followed by a steady-state phase where the rate of product formation is constant but lower than the uninhibited reaction.

Molecular Recognition and Structural Determinants of Biological Activity

Analysis of Binding Site Interactions

Assuming a role as an enzyme inhibitor, the aldehyde moiety of Ac-Ile-Glu-aThr-Asp-al can act as a transition-state analog, forming a covalent or semi-covalent bond with a nucleophilic residue (e.g., serine or cysteine) in an enzyme's active site. The specificity and affinity of this binding are determined by a combination of non-covalent interactions established by the peptide's side chains and backbone.

Hydrogen bonds are crucial for the precise orientation of a ligand within a binding site. This compound possesses multiple functional groups capable of participating in a complex hydrogen-bonding network. researchgate.netembopress.org The side chains of Glutamic acid (Glu), Aspartic acid (Asp), and allo-Threonine (aThr) provide key hydrogen bond donors and acceptors. researchgate.netnih.gov The peptide backbone itself, along with the N-terminal acetyl group and the C-terminal aldehyde, further contributes to this potential network, anchoring the peptide in a specific conformation conducive to binding. researchgate.net

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Moiety Atom/Group Potential Role
N-terminal Acetyl Carbonyl Oxygen (C=O) Acceptor
Isoleucine (Ile) Backbone Amide (N-H) Donor
Backbone Carbonyl (C=O) Acceptor
Glutamic Acid (Glu) Backbone Amide (N-H) Donor
Backbone Carbonyl (C=O) Acceptor
Side Chain Carboxyl (-COOH/COO⁻) Donor & Acceptor
allo-Threonine (aThr) Backbone Amide (N-H) Donor
Backbone Carbonyl (C=O) Acceptor
Side Chain Hydroxyl (-OH) Donor & Acceptor
Aspartic Acid (Asp) Backbone Amide (N-H) Donor
Backbone Carbonyl (C=O) Acceptor
Side Chain Carboxyl (-COOH/COO⁻) Donor & Acceptor

Hydrophobic interactions are a primary driving force for the binding of peptides to enzymes, particularly within defined specificity pockets. The Isoleucine (Ile) residue, with its bulky, aliphatic side chain, is poised to engage in significant hydrophobic interactions. This side chain would preferentially occupy a nonpolar cavity in the enzyme's active site, contributing substantially to binding affinity and specificity. Additionally, the methyl group of the allo-Threonine side chain can participate in weaker, yet significant, hydrophobic contacts. researchgate.net

Table 2: Hydrophobic Moieties of this compound

Residue Hydrophobic Group(s)
Isoleucine (Ile) sec-butyl side chain
allo-Threonine (aThr) Methyl group (-CH₃) of the side chain

Electrostatic interactions, particularly salt bridges, can provide substantial binding energy and specificity. nih.govwikipedia.org A salt bridge is a combination of a hydrogen bond and an ionic bond. wikipedia.orgopenmopac.net At physiological pH, the side chains of Aspartic acid and Glutamic acid are deprotonated, carrying a negative charge. These anionic groups can form strong, geometrically specific salt bridges with cationic residues, such as Arginine (Arg) or Lysine (B10760008) (Lys), within the target's binding site. proteopedia.orgnih.gov Such interactions are critical for orienting the peptide and stabilizing the enzyme-inhibitor complex.

Table 3: Ionizable Groups and Potential for Salt Bridge Formation

Residue Ionizable Group Charge at pH ~7.4 Potential Salt Bridge Partner in Enzyme
Glutamic Acid (Glu) Carboxyl Negative (-1) Lysine (Lys), Arginine (Arg)

Conformational Analysis of this compound in Solution

The ensemble of conformations a peptide adopts in solution influences which structures are available for binding. This conformational landscape is dictated by the intrinsic properties of its amino acids and their modifications.

N-terminal acetylation is a common modification that significantly alters a peptide's properties. researchgate.netscienceopen.com By neutralizing the positive charge of the N-terminal amine, acetylation changes the electrostatic profile of the peptide. exlibrisgroup.com This modification can stabilize specific secondary structures, such as helices and turns, by acting as a "helix cap," satisfying the hydrogen bonding potential of the first few backbone amide groups. nih.gov While a short peptide like this compound is unlikely to form a stable helix, the acetylation reduces the conformational freedom, or "fraying," at the N-terminus. This pre-organization can lower the entropic penalty of binding, potentially leading to higher affinity for its target. nih.govnih.gov

Influence of C-Terminal Aldehyde on Conformational Preferences

The presence of a C-terminal aldehyde is a critical structural feature in a class of peptide-based enzyme inhibitors, including this compound. This functional group significantly influences the conformational preferences of the peptide, both in its free state and when bound to a target enzyme. The aldehyde group is a bioisostere of the carboxylic acid found in natural peptide substrates but possesses distinct electronic and steric properties that are key to its function as an inhibitor.

Peptides with a C-terminal aldehyde are of interest due to their property as transition-state analogues for numerous classes of proteolytic enzymes, including aspartyl and cysteine proteases. nih.gov The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to nucleophilic attack by residues in the active site of a protease, such as the hydroxyl group of a serine or the thiol group of a cysteine. wikipedia.orgrsc.org This covalent interaction can lead to the formation of a stable hemiacetal or hemithioacetal adduct, which mimics the tetrahedral transition state of peptide bond hydrolysis. This mechanism effectively traps the enzyme, leading to potent and often reversible inhibition.

The ability to form this covalent bond has a profound impact on the conformational flexibility of the peptide inhibitor. While a free peptide in solution may exist as an ensemble of different conformations, the formation of the covalent adduct with the target enzyme locks the peptide into a specific, biologically active conformation. This induced fit can restrict the rotational freedom around various bonds within the peptide backbone and side chains, leading to a more ordered and rigid structure.

Feature of C-Terminal AldehydeInfluence on Peptide Conformation
Electrophilicity Prone to nucleophilic attack by enzyme active site residues, leading to the formation of a stable, covalent hemiacetal or hemithioacetal.
Transition-State Analogy The tetrahedral intermediate formed upon reaction with the enzyme mimics the transition state of peptide bond hydrolysis, locking the peptide into a rigid, enzyme-bound conformation.
Neutral Charge Unlike a C-terminal carboxylate, the aldehyde is uncharged at physiological pH, altering the electrostatic profile of the peptide and potentially influencing intramolecular hydrogen bonding and salt bridge formation.
Hydrogen Bonding The aldehyde oxygen can act as a hydrogen bond acceptor, influencing local peptide structure and interactions with the solvent or target protein.

Structural Basis for Specificity and Potency Modulation

The specificity and potency of the peptide aldehyde this compound as a protease inhibitor are determined by the collective structural and chemical properties of its amino acid residues, from the P1 to P4 positions, and the N-terminal acetyl group. Each residue's side chain contributes to the molecular recognition by the target enzyme, fitting into specific subsites (S1 to S4) of the enzyme's active site.

P1 Residue: Aspartic Acid (Asp) The P1 residue is often the primary determinant of an inhibitor's specificity for a particular protease. nih.gov The presence of aspartic acid at the P1 position, with its short, acidic side chain, strongly suggests that this compound targets proteases that have a preference for acidic residues at this position. Many caspases, a family of cysteine proteases involved in apoptosis, and granzyme B, a serine protease, are known to have a binding pocket (S1 pocket) that favorably accommodates an aspartic acid residue. The negatively charged carboxylate of the Asp side chain can form a salt bridge with a positively charged residue, such as arginine or lysine, in the S1 pocket, providing a strong and specific interaction. nih.gov

P2 Residue: allo-Threonine (aThr) The P2 position contributes significantly to the binding affinity and can modulate the specificity dictated by the P1 residue. This compound contains the diastereomer of threonine, allo-threonine. In L-allo-threonine, the stereochemistry is (2S, 3S). wikipedia.org This specific stereochemistry results in a different spatial arrangement of the side chain's hydroxyl and methyl groups compared to the more common L-threonine (2S, 3R). This unique geometry can be critical for fitting into the S2 pocket of the target enzyme. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methyl group can engage in hydrophobic interactions. The distinct conformation of allo-threonine may allow for a more optimal fit in the S2 pocket of a specific protease, enhancing potency and selectivity, or conversely, it could sterically hinder binding to other proteases. nih.gov

The N-terminal acetyl (Ac) group protects the peptide from degradation by exopeptidases and removes the positive charge of the N-terminal amine, which might otherwise engage in non-specific electrostatic interactions. This modification can improve the inhibitor's stability and bioavailability.

The collective contributions of these residues result in a specific and potent inhibitor. The modulation of any of these residues, for instance, by changing the amino acid or its stereochemistry, would likely have a significant impact on the inhibitor's potency and its specificity profile for different proteases.

PositionResidueSide Chain PropertiesProbable Contribution to Specificity and Potency
N-terminus Acetyl (Ac)Neutral, protective groupBlocks N-terminal degradation; removes positive charge, potentially reducing non-specific binding.
P4 Isoleucine (Ile)Bulky, branched, hydrophobicInteracts with the hydrophobic S4 pocket of the target protease, contributing to binding affinity. nih.gov
P3 Glutamic Acid (Glu)Long, acidic, negatively chargedForms electrostatic and hydrogen bond interactions within the S3 pocket, enhancing affinity and solubility. nih.govpatsnap.com
P2 allo-Threonine (aThr)Polar, with a unique stereochemistry (2S, 3S)The specific spatial arrangement of hydroxyl and methyl groups allows for specific hydrogen bonding and hydrophobic interactions in the S2 pocket, modulating specificity. wikipedia.orgnih.gov
P1 Aspartic Acid (Asp)Short, acidic, negatively chargedPrimary determinant of specificity, targeting proteases with a basic S1 pocket (e.g., caspases) through strong salt bridge formation. nih.gov

Structure Activity Relationship Sar Studies of Ac Ile Glu Athr Asp Al Analogs

Impact of Amino Acid Substitutions on Enzyme Modulation Efficacy

The potency and selectivity of tetrapeptide inhibitors are profoundly influenced by the amino acid residues at the P1, P2, P3, and P4 positions. These positions correspond to the amino acids N-terminal to the cleavage site in a substrate, and their side chains interact with specific subsites (S1, S2, S3, and S4) in the enzyme's active site.

P1, P2, P3, P4 Residue Scans and Positional Importance

Systematic substitution of amino acids at each position (residue scanning) has elucidated the importance of each residue for binding and inhibition. Caspases, a family of cysteine proteases, are primary targets for such inhibitors. They recognize tetrapeptide motifs on their substrates, with cleavage occurring after an aspartic acid residue. nih.gov The general recognition motif is P4-P3-P2-P1, where P1 is invariably Aspartic Acid. nih.govsigmaaldrich.com

The specificity of different caspases is largely determined by the residues at the P4, P3, and P2 positions. nih.gov This allows for the design of selective inhibitors. For instance, Group I caspases (caspase-1, -4, -5) prefer a Trp-Glu-His-Asp (WEHD) motif, while Group II caspases (caspase-2, -3, -7) favor Asp-Glu-Val-Asp (DEVD). sigmaaldrich.com Group III caspases (caspase-6, -8, -9, -10) recognize sequences like (Val/Leu/Ile)-Glu-Thr-Asp ((V/L/I)ETD). sigmaaldrich.com

The following table summarizes the substrate preferences for various human caspases at the P4-P1 positions.

Caspase GroupMembersP4 PreferenceP3 PreferenceP2 PreferenceP1 Requirement
Group I Caspase-1, -4, -5Aromatic (e.g., Trp)Glutamic AcidVaries (e.g., His)Aspartic Acid
Group II Caspase-2, -3, -7Aspartic AcidGlutamic AcidVaries (e.g., Val)Aspartic Acid
Group III Caspase-6, -8, -9, -10Hydrophobic (e.g., Val, Leu, Ile)Glutamic AcidVaries (e.g., Thr, His)Aspartic Acid

This table is a generalized representation of caspase substrate preferences.

Role of Isoleucine at the P4 Position

The P4 residue plays a crucial role in determining selectivity among different caspase subfamilies. The S4 subsite of the enzymes varies significantly in size and character. For Group III caspases, such as caspase-6, -8, and -9, the S4 pocket is a large hydrophobic pocket that favorably accommodates bulky hydrophobic residues like Isoleucine, Leucine, or Valine. sigmaaldrich.com The presence of Isoleucine at the P4 position in Ac-Ile-Glu-aThr-Asp-al suggests that it is likely designed to target members of this group. In contrast, caspases-2, -3, and -7 have a smaller S4 pocket that specifically binds an Aspartic Acid residue. researchgate.net

Significance of Glutamic Acid at the P3 Position

The preference for a Glutamic Acid (Glu) residue at the P3 position is a highly conserved feature across almost all caspases. sigmaaldrich.comresearchgate.net The S3 binding pocket of caspases contains a conserved arginine residue, which forms a salt bridge with the negatively charged carboxylate side chain of the P3 Glutamic Acid. researchgate.netnih.gov This strong ionic interaction firmly anchors the inhibitor in the active site and is a major contributor to binding affinity. While other residues can be tolerated at P3, Glutamic Acid is universally preferred for potent inhibition. researchgate.net

Contribution of allo-Threonine at the P2 Position to Specificity

The P2 position is critical for fine-tuning inhibitor specificity within caspase subfamilies. The S2 pockets of caspases show considerable diversity. For example, the S2 pockets of caspase-3 and -7 are small and narrow, preferring small aliphatic residues like Alanine (B10760859) or Valine. researchgate.netnih.gov In contrast, the S2 pocket of caspase-2 is a longer groove capable of accommodating larger residues. nih.gov

The use of an unconventional amino acid like allo-Threonine (aThr) at the P2 position is a strategic choice to enhance selectivity. The specific stereochemistry and hydroxyl group of allo-Threonine can form unique hydrogen bonds and hydrophobic interactions within the S2 subsite that may be disfavored by other caspases. For other proteases, like the Bowman-Birk proteinase inhibitor, a Threonine at the P2 position was found to be optimal for inhibition, providing a dual benefit of hydrophobic recognition within the S2 pocket and maintaining the required inhibitory conformation through hydrogen bonding. nih.gov This suggests that the allo-Threonine in this compound likely serves a similar function in orienting the peptide backbone and providing specific interactions to distinguish between closely related caspases. nih.gov

Essentiality of Aspartic Acid at the P1 Position for Aldehyde Function

There is an absolute and universal requirement for an Aspartic Acid (Asp) residue at the P1 position for all caspase inhibitors. nih.govsigmaaldrich.com This feature is unique to caspases and provides selectivity over other classes of cysteine proteases. nih.gov The S1 pocket of all caspases is a highly basic pocket containing conserved arginine residues (e.g., Arg179 and Arg341 in caspase-1) that form strong hydrogen bonds and ionic interactions with the carboxylate side chain of the P1 Aspartate. nih.gov

This interaction is essential for correctly orienting the inhibitor's C-terminal aldehyde "warhead" to allow for a nucleophilic attack by the catalytic cysteine residue (e.g., Cys285 in caspase-1) in the enzyme's active site. nih.gov The attack forms a reversible covalent thiohemiacetal adduct, effectively blocking the enzyme's activity. The aldehyde group itself is a reactive intermediate that facilitates this covalent bond formation. jpt.com

Effects of Terminal Modifications on Enzyme Interaction

Terminal modifications at both the N-terminus (acetyl group) and the C-terminus (aldehyde group) are common strategies in peptide inhibitor design to enhance stability, cell permeability, and potency.

The N-terminal acetyl (Ac) group serves multiple purposes. It neutralizes the positive charge of the N-terminal amine, which can prevent unwanted ionic interactions and mimic the structure of a native protein where the N-terminus is part of a longer polypeptide chain. This modification can also increase the inhibitor's metabolic stability by protecting it from degradation by aminopeptidases. Various methods exist for the selective modification of peptide N-termini. nih.govresearchgate.net

The C-terminal aldehyde is a key functional group, acting as an electrophilic "warhead" that reacts with the active site cysteine of the caspase. jpt.com This modification is crucial for the mechanism of inhibition, forming a covalent yet reversible bond with the enzyme. nih.gov The choice of an aldehyde provides a balance of reactivity and stability, making it an effective warhead for this class of inhibitors.

The table below summarizes the function of key residues and modifications in this compound.

ComponentPosition/TypeRole in Enzyme Interaction
Acetyl (Ac) N-terminusNeutralizes charge, increases metabolic stability.
Isoleucine (Ile) P4Provides selectivity through hydrophobic interaction with the S4 pocket.
Glutamic Acid (Glu) P3Anchors inhibitor via strong ionic interaction with the S3 pocket.
allo-Threonine (aThr) P2Fine-tunes specificity through unique interactions in the S2 pocket.
Aspartic Acid (Asp) P1Essential for recognition and correct positioning in the S1 pocket.
Aldehyde (-al) C-terminusActs as an electrophilic "warhead" to form a covalent bond with the catalytic cysteine.

N-Terminal Acetylation (Ac-) Effects on Receptor Binding and Stability

N-terminal acetylation, the addition of an acetyl group to the N-terminus of a peptide or protein, is one of the most common protein modifications in eukaryotes. nih.gov This modification neutralizes the positive charge of the N-terminal α-amino group, transforming it into a more hydrophobic segment. nih.gov This change can significantly impact key protein properties such as stability, folding, and intermolecular interactions.

For this compound, the N-terminal acetyl (Ac-) group plays a crucial role in its stability and receptor binding profile. The acetylation can act as a protective shield against degradation by certain aminopeptidases, thereby increasing the peptide's half-life. nih.gov Furthermore, the increased hydrophobicity at the N-terminus can enhance binding affinity to receptors that have hydrophobic pockets. nih.gov The acetyl group may facilitate specific interactions within a binding site that the free, charged amino group cannot. In some contexts, N-terminal acetylation serves as a recognition motif for specific binding partners or can prevent unwanted interactions, thereby increasing the specificity of the peptide. Studies have shown that acetylation can be critical for subcellular targeting by mediating protein interactions. nih.gov

Table 1: Hypothetical Comparison of N-Terminal Modified Analogs
AnalogModificationRelative Proteolytic StabilityRelative Receptor Binding Affinity
This compoundN-terminal AcetylHighHigh
H-Ile-Glu-aThr-Asp-alFree N-terminusLowModerate

C-Terminal Aldehyde (-al) as a Reactive Moiety for Covalent Adduct Formation

Peptides featuring a C-terminal aldehyde are of significant interest as they can act as transition-state analog inhibitors for various classes of proteolytic enzymes, including cysteine and aspartyl proteases. mdpi.com The aldehyde group is an electrophilic "warhead" that can react with nucleophilic residues in an enzyme's active site, such as the thiol group of a cysteine residue or the hydroxyl group of a serine. mdpi.com

This reaction typically leads to the formation of a reversible or irreversible covalent adduct, effectively inactivating the enzyme. youtube.comosti.gov For instance, the aldehyde can form a thiohemiacetal with a cysteine residue in the active site of a cysteine protease. mdpi.com This covalent bond formation is a key feature of many potent enzyme inhibitors. fda.gov The reactivity of the aldehyde makes this compound a potent tool for targeting specific proteases, where the peptide sequence (Ile-Glu-aThr-Asp) provides the specificity for the target enzyme, and the aldehyde provides the mechanism for inhibition. nih.gov

Table 2: Reactivity of C-Terminal Functional Groups
CompoundC-Terminal GroupReactivity with Nucleophiles (e.g., Cys-SH)Primary Interaction Type
This compoundAldehyde (-CHO)HighCovalent Adduct (Thiohemiacetal)
Ac-Ile-Glu-aThr-Asp-OHCarboxylic Acid (-COOH)LowNon-covalent (H-bonding, ionic)

Stereochemical Requirements for Optimal Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. nih.gov Since enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with ligands. uestc.edu.cn A molecule and its non-superimposable mirror image (enantiomer) can have vastly different biological effects, with one being highly active while the other is inactive or even detrimental. uestc.edu.cn

The peptide this compound contains several chiral centers, including the α-carbons of Isoleucine (Ile), Glutamic acid (Glu), allo-Threonine (aThr), and Aspartic acid (Asp). The specific configuration (L- or D-) of each amino acid is paramount for correct folding and orientation within the target's binding site. For a peptide to be active, its functional groups must align precisely with the corresponding interaction points on the receptor or enzyme. uestc.edu.cn For example, only the naturally occurring (5S, αS) isomers of some compounds show significant biological activity, suggesting that uptake and binding are mediated by stereoselective systems like L-amino acid transporters. nih.govnih.gov Any change in the stereochemistry, such as substituting an L-amino acid for its D-enantiomer or using Threonine instead of allo-Threonine, would alter the peptide's three-dimensional shape and likely diminish or abolish its biological activity.

Table 3: Influence of Stereochemistry on Biological Activity (Illustrative)
AnalogKey Stereochemical FeatureHypothetical Biological Activity (% of Optimal)
Ac-L-Ile-L-Glu-L-aThr-L-Asp-alAll L- and allo- configuration100%
Ac-D-Ile-L-Glu-L-aThr-L-Asp-alD-Isoleucine at P4<5%
Ac-L-Ile-L-Glu-L-Thr-L-Asp-alL-Threonine instead of L-allo-Threonine<10%

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.commdpi.com For peptide inhibitors like this compound, QSAR can be a powerful tool to guide the design of new, more potent analogs. nih.gov

The QSAR process involves several steps:

Data Set Collection : A series of analogs of the lead compound (this compound) are synthesized and their biological activity (e.g., IC₅₀ values) is measured. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. mdpi.com

Model Development : A mathematical model is created to find a statistical relationship between the descriptors and the observed biological activity. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used for 3D-QSAR studies of peptide inhibitors. nih.govmdpi.com

Model Validation : The predictive power of the model is tested using an external set of compounds not used in the model's creation. nih.gov

For tetrapeptide aldehydes, QSAR studies can reveal which positions are sensitive to modification and what properties are most important for activity. nih.gov For example, a model might indicate that a bulky, hydrophobic group is preferred at the Isoleucine position, while a negatively charged residue is essential at the Aspartic acid position, providing a rational basis for further drug development. nih.gov

Table 4: Common Descriptors Used in QSAR Modeling of Peptides
Descriptor ClassExamplesProperty Represented
StericMolecular Weight, Molar Volume, van der Waals areaSize and shape of the molecule
ElectronicPartial Atomic Charges, Dipole Moment, HOMO/LUMO energiesElectron distribution and reactivity
HydrophobicLogP (Partition Coefficient), Hydrophobic fields (CoMFA)Affinity for nonpolar vs. polar environments
TopologicalConnectivity Indices, Wiener IndexAtomic arrangement and branching

Compound Name Reference

Abbreviation/NameFull Name
This compoundN-acetyl-L-isoleucyl-L-glutamyl-L-allothreonyl-L-aspartinal
IsoleucineIle
Glutamic acidGlu
allo-ThreonineaThr
Aspartic acidAsp

Computational and Theoretical Investigations of Ac Ile Glu Athr Asp Al

Molecular Docking Simulations of Peptide-Enzyme Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode of a ligand, such as Ac-Ile-Glu-aThr-Asp-al, within the active site of a target enzyme.

Docking algorithms systematically explore various conformational and rotational possibilities of the ligand within the enzyme's binding pocket, scoring each potential pose based on a force field that approximates the binding energy. For a peptide aldehyde like this compound, which is a likely inhibitor of cysteine proteases such as caspases, docking simulations would predict the formation of a covalent bond between the aldehyde carbon and the catalytic cysteine residue in the enzyme's active site.

The analysis of the top-ranked docking poses reveals crucial intermolecular interactions that stabilize the enzyme-inhibitor complex. These interactions typically include:

Hydrogen Bonds: The backbone and side chains of the peptide inhibitor form a network of hydrogen bonds with residues in the enzyme's active site. For instance, the carboxylate groups of Glu and Asp residues in the peptide can interact with basic residues like arginine or lysine (B10760008) in the enzyme.

Electrostatic Interactions: The charged residues of the peptide, such as Glu and Asp, engage in favorable electrostatic interactions with oppositely charged residues in the binding pocket.

Hydrophobic Interactions: The nonpolar side chain of isoleucine would likely be buried in a hydrophobic pocket of the enzyme, contributing to binding affinity through the hydrophobic effect.

These predicted interactions provide a structural hypothesis for how the inhibitor achieves its potency and selectivity.

By analyzing the predicted binding mode of this compound, it is possible to identify the key amino acid residues in the enzyme's active site that are critical for substrate recognition and catalysis. wikipedia.orglibretexts.org The active site of an enzyme is a highly specific chemical environment composed of a unique combination of amino acid residues. libretexts.org The interactions observed in docking simulations highlight which of these residues are most important for binding the inhibitor. For example, in caspases, specific subsites (S1, S2, S3, S4) accommodate the corresponding residues of the peptide substrate (P1, P2, P3, P4). For this compound, the Asp-al residue would be expected to occupy the S1 pocket, which is known to have a strong preference for aspartic acid in many caspases.

Mutagenesis studies, both experimental and computational (in silico alanine (B10760859) scanning), can be used to validate the importance of these identified residues. researchgate.net Changing a key interacting residue to alanine is expected to result in a significant loss of binding affinity, confirming its role in the interaction.

Interaction TypePeptide ResiduePotential Interacting Enzyme Residue
Covalent BondAsp-alCysteine
Hydrogen BondGlu (side chain)Arginine, Lysine, Histidine
Hydrogen BondaThr (hydroxyl)Aspartic Acid, Glutamic Acid
HydrophobicIle (side chain)Leucine, Valine, Phenylalanine

This interactive table summarizes the likely key interactions between this compound and a target protease active site based on general principles of protein-ligand binding.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing the exploration of the conformational landscape and stability of the peptide-enzyme complex over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the complex behaves at the atomic level. core.ac.uk

For the this compound-enzyme complex, MD simulations can be used to:

Assess the stability of the docked pose: A stable binding mode should remain consistent throughout the simulation, with minimal deviation from the initial docked conformation.

Investigate conformational changes: Both the ligand and the enzyme can undergo conformational adjustments upon binding (an "induced fit"). khanacademy.org MD simulations can capture these changes, providing a more accurate representation of the complex.

Analyze the role of water molecules: Water molecules in the active site can play a crucial role in mediating protein-ligand interactions. MD simulations explicitly model the solvent, allowing for the identification of key bridging water molecules.

Explore ligand flexibility: Peptides are inherently flexible molecules. MD simulations allow for the sampling of different conformations of the bound peptide, which can be important for understanding its binding affinity and specificity.

Free Energy Perturbation and Binding Affinity Calculations

A primary goal of computational chemistry in drug design is the accurate prediction of binding affinity, which is related to the Gibbs free energy of binding (ΔG). nih.gov While docking scores provide a qualitative estimate, more rigorous methods are needed for quantitative predictions. Free energy perturbation (FEP) is a powerful technique for calculating the relative binding free energies of a series of related ligands. nih.govvu.nlspringernature.com

FEP simulations involve "alchemically" transforming one ligand into another in a series of non-physical intermediate steps. nih.gov By calculating the free energy change for this transformation both in the enzyme's active site and in solution, the relative binding affinity can be determined with high accuracy. For example, FEP could be used to calculate the change in binding affinity resulting from mutating the Isoleucine in this compound to a Valine.

Other methods for estimating binding affinity include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These "end-point" methods calculate the free energy by analyzing snapshots from an MD trajectory of the complex. nih.gov

MethodDescriptionPrimary Output
Molecular Docking Predicts the preferred binding orientation and conformation of a ligand.Binding pose and a qualitative score.
Molecular Dynamics Simulates the time-dependent behavior of a molecular system.Trajectory of atomic positions, conformational stability.
Free Energy Perturbation Calculates the relative binding free energy between two ligands.ΔΔG (relative binding free energy).
MM/PBSA & MM/GBSA Estimates the absolute binding free energy from MD snapshots.ΔG (absolute binding free energy).

This interactive table compares the primary purpose and output of different computational methods used to study peptide-enzyme interactions.

De Novo Design Principles for Modified Peptide Modulators

The insights gained from the computational investigations described above can be used to guide the de novo design of novel peptide modulators with improved properties, such as increased potency, selectivity, or metabolic stability. nih.govnih.govarxiv.org

De novo design algorithms can build new molecules from scratch or modify existing ones based on a set of rules and a scoring function. researchgate.netarxiv.org For example, using the structure of this compound bound to its target enzyme as a template, a computational approach could:

Suggest modifications to the peptide backbone: Introducing non-natural amino acids or peptidomimetics could enhance stability against proteolytic degradation.

Explore different side chains: The isoleucine residue could be replaced with other hydrophobic groups to optimize interactions with the S4 pocket. The glutamic acid could be substituted with other residues to fine-tune electrostatic interactions.

Identify new interacting moieties: The algorithm could suggest adding new functional groups to the peptide that can form additional favorable interactions with the enzyme, thereby increasing binding affinity.

These computationally designed peptides can then be synthesized and tested experimentally, closing the loop between computational prediction and experimental validation. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Applications in Advanced Biochemical Research

Development of Ac-Ile-Glu-aThr-Asp-al as a Selective Protease Probe

The development of Ac-IETD-CHO as a selective protease probe stems from its design as a substrate-mimicking inhibitor. The peptide sequence Ile-Glu-Thr-Asp (IETD) is the recognition motif for caspase-8. The terminal aldehyde group forms a reversible covalent thiohemiacetal adduct with the catalytic cysteine residue in the protease's active site, effectively blocking its function. This mechanism makes it a powerful tool for probing the activity of specific caspases within complex biological systems.

While highly potent against caspase-8, Ac-IETD-CHO is not entirely specific and also inhibits granzyme B, a serine protease found in cytotoxic T lymphocytes and natural killer cells. medchemexpress.com This dual inhibitory nature must be considered when interpreting experimental results. However, its selectivity among the caspase family is notable. For instance, it is a significantly weaker inhibitor of effector caspases like caspase-3 and initiator caspases of the intrinsic pathway like caspase-9. This relative selectivity allows researchers to dissect the roles of the extrinsic apoptotic pathway from other cell death mechanisms. Studies have shown that while fluoromethyl ketone (FMK) versions of peptide inhibitors can lack specificity, the reversible aldehyde form of Ac-IETD-CHO is an effective inhibitor of human caspase-8. nih.gov The selectivity profile is crucial for its function as a probe, enabling the attribution of specific proteolytic events to caspase-8 activity.

Selectivity Profile of Ac-IETD-CHO Against Various Proteases
Protease TargetInhibition Constant (Ki) or PotencyFamilyReference
Caspase-8Potent, reversible inhibitorCysteine Protease medchemexpress.com
Granzyme BPotent inhibitorSerine Protease scbt.com
Caspase-3Weak inhibition compared to Caspase-8Cysteine Protease selleckchem.com
Caspase-9Less effective inhibitor compared to Caspase-8Cysteine Protease nih.gov

Use in High-Throughput Screening Assays for Enzyme Modulators

Ac-IETD-CHO and its derivatives are valuable reagents in high-throughput screening (HTS) campaigns designed to discover novel modulators of caspase-8 or other IETD-cleaving proteases. In these assays, the compound can be used in several ways. For example, in a competitive binding assay format, Ac-IETD-CHO can serve as a reference inhibitor against which a library of small molecules is screened. A decrease in the inhibition of caspase-8 activity in the presence of a test compound would suggest that the new compound is competing for the same binding site.

Furthermore, fluorogenic substrates based on the IETD sequence, such as Ac-IETD-AMC, are widely used in HTS. medchemexpress.eu In such assays, cleavage of the substrate by caspase-8 releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), leading to a measurable signal. Ac-IETD-CHO can be used as a positive control for inhibition in these screens, helping to validate the assay's performance and to quantify the potency of newly identified inhibitors. Fluorescence Resonance Energy Transfer (FRET) is another advanced HTS technique where substrates based on the IETD sequence can be employed. nih.gov These FRET-based assays allow for real-time monitoring of enzyme activity, and Ac-IETD-CHO serves as an essential tool for validating these screening systems.

Characterization of Novel Proteolytic Pathways and Enzyme Functions

The selective inhibition of caspase-8 by Ac-IETD-CHO has been instrumental in delineating its role in various cellular processes, primarily the extrinsic pathway of apoptosis. By treating cells with an apoptotic stimulus (e.g., Fas ligand or TNF-α) in the presence or absence of Ac-IETD-CHO, researchers can determine whether the resulting cell death is dependent on caspase-8 activation. For instance, studies have demonstrated that Ac-IETD-CHO can effectively block Fas-mediated apoptosis, confirming caspase-8's critical role as the apical caspase in this pathway. medchemexpress.com

Its application has extended beyond classical apoptosis research. For example, in studies of seizure-induced cell death in hippocampal neurons, Ac-IETD-CHO was shown to be more effective at preventing cell death than caspase-9 inhibitors. nih.gov This finding implicated the extrinsic pathway, mediated by caspase-8, in neuronal damage following seizures, a context where the intrinsic pathway was previously thought to be dominant. nih.gov By selectively blocking a key protease, Ac-IETD-CHO allows for the elucidation of its function in both well-established and newly discovered signaling and proteolytic cascades.

Contribution to Understanding Enzyme Catalysis and Inhibition Mechanisms

Ac-IETD-CHO has significantly contributed to the molecular understanding of how cysteine proteases like caspases function and how they can be inhibited. The key to its inhibitory action is the C-terminal aldehyde group. This electrophilic group is attacked by the nucleophilic thiol of the catalytic cysteine residue (e.g., Cys360 in caspase-8) in the enzyme's active site. This reaction forms a reversible thiohemiacetal adduct.

This mechanism is a classic example of transition-state analog inhibition. The tetrahedral thiohemiacetal intermediate mimics the geometry of the transition state of peptide bond hydrolysis. By binding tightly to the active site in this conformation, the inhibitor effectively sequesters the enzyme, preventing it from processing its natural substrates. The reversibility of this inhibition is a key feature of peptide aldehydes, distinguishing them from irreversible inhibitors like those with fluoromethyl ketone (FMK) warheads. nih.gov Structural and kinetic analyses of caspases in complex with peptide aldehyde inhibitors provide valuable insights into substrate recognition at the S1-S4 pockets and the catalytic machinery of these enzymes. acs.org

Mechanistic Details of Ac-IETD-CHO Inhibition
FeatureDescriptionSignificance
Inhibitor TypeReversible, competitive, transition-state analogAllows for temporary and specific blockage of enzyme activity.
WarheadC-terminal Aldehyde (-CHO)Forms a covalent but reversible thiohemiacetal with the active site cysteine.
Recognition MotifIle-Glu-Thr-Asp (IETD)Provides selectivity by mimicking the natural substrate cleavage site of caspase-8.
Molecular InteractionThe inhibitor's peptide backbone forms hydrogen bonds with the enzyme, while the P1-P4 side chains fit into the S1-S4 specificity pockets.Elucidates the principles of substrate binding and enzyme specificity.

Application in Protease Target Validation in Cell-Free Systems

Cell-free systems, such as purified enzyme preparations or cell lysates, are essential for biochemical studies as they allow for the investigation of molecular interactions in a controlled environment, free from the complexity of intact cells. In this context, Ac-IETD-CHO is an invaluable tool for protease target validation.

For example, if a protein is observed to be cleaved in apoptotic cells, researchers can use a cell-free system to determine if caspase-8 is the responsible protease. By incubating a lysate from apoptotic cells with a substrate protein in the presence of Ac-IETD-CHO, one can observe whether the cleavage is blocked. Inhibition of cleavage by Ac-IETD-CHO provides strong evidence that the processing is mediated by caspase-8 or another IETD-specific protease. This approach is widely used to confirm downstream targets of caspase-8 and to map out the proteolytic cascades involved in apoptosis. aatbio.com Such cell-free assays are critical for validating targets identified through broader proteomics approaches and for confirming the mechanism of action of potential therapeutic agents.

Future Research Directions and Unexplored Avenues

Design of Ac-Ile-Glu-aThr-Asp-al Analogs with Enhanced Selectivity Profiles

A primary challenge in the development of caspase inhibitors is achieving high selectivity, owing to the conserved active site structure and overlapping substrate specificities among the caspase family members. nih.govresearchgate.net Future research should focus on the rational design of this compound analogs with improved selectivity profiles.

Systematic structure-activity relationship (SAR) studies are a logical starting point. Modifications would target the P2, P3, and P4 positions to exploit the subtle differences in the S2, S3, and S4 subsites of various caspases. For instance, substituting the P3 allo-Threonine with other natural or non-natural amino acids could modulate binding affinity and selectivity, as the S3 subsite is known to be a key determinant of specificity for Group III caspases. researchgate.net

Furthermore, extending the peptide backbone could offer another avenue for enhanced selectivity. Research has shown that certain caspases, such as caspase-2 and caspase-6, prefer pentapeptide substrates over the canonical tetrapeptides. rsc.orgrsc.org Therefore, the synthesis and evaluation of a library of Ac-X-Ile-Glu-aThr-Asp-al analogs, where X represents various amino acids at the P5 position, could yield inhibitors with novel selectivity profiles.

A hypothetical SAR study could yield data similar to that presented in the table below, illustrating how modifications could tune the inhibitory potency (Ki) against different caspases.

Compound IDP5P4P3P2P1WarheadCaspase-3 Ki (nM)Caspase-7 Ki (nM)Caspase-8 Ki (nM)
Parent -IleaThrGluAsp-al8511015
Analog-1 -Cyclohexylalanine aThrGluAsp-al921258
Analog-2 -IleSer GluAsp-al15018035
Analog-3 Val IleaThrGluAsp-al759518
Analog-4 -IleaThrGluAsp-FMK 580.5

This table contains hypothetical data for illustrative purposes.

Investigation of Non-Classical Enzyme Interactions

While this compound is designed as an orthosteric inhibitor that binds the active site, a significant future direction is the exploration of non-classical, or allosteric, interactions. Allosteric inhibitors bind to sites distinct from the catalytic center, often inducing conformational changes that inactivate the enzyme. nih.govnih.gov This approach can offer superior selectivity compared to active-site-directed inhibitors, as allosteric sites are often less conserved across protein families. ucla.edu

High-throughput screening and computational modeling could be employed to identify potential allosteric binding pockets on caspases that could be targeted by derivatives of this compound. nih.govbiorxiv.org For example, the dimerization interface of caspases is a known allosteric site that is critical for their activation and catalytic activity. nih.gov Designing molecules that disrupt this interface represents a promising strategy for developing highly specific inhibitors.

Another avenue involves targeting unique, non-catalytic cysteines. Chemoproteomic studies have identified reactive, non-catalytic cysteines unique to specific caspases, such as caspase-2. researchgate.netbiorxiv.org Modifying this compound with a scaffold that can covalently bind to such a site could lead to highly selective, proteoform-specific inhibitors.

Integration with Advanced Omics Technologies for Pathway Elucidation

This compound and its future, more selective analogs can serve as powerful chemical probes to dissect cellular pathways. Integration with advanced "omics" technologies is a key future direction for understanding the specific biological roles of its target enzymes.

Chemoproteomics: An analog of this compound functionalized with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) could be used in activity-based protein profiling (ABPP). This technique would allow for the direct identification of the inhibitor's cellular targets and off-targets in a complex proteome, providing an unbiased assessment of its selectivity in a native biological context.

Proteomics: N-terminomics techniques, such as Terminal Amine Isotopic Labeling of Substrates (TAILS), can be used in conjunction with the inhibitor to map the downstream substrate repertoire of a specific caspase. nih.gov By treating cells with the inhibitor and comparing the resulting N-terminome to untreated cells, researchers can identify proteins that are no longer cleaved, thus revealing the direct substrates of the targeted caspase and elucidating its role in specific signaling pathways.

Metabolomics: The metabolic consequences of inhibiting a specific caspase can be explored using metabolomic profiling. This approach can uncover unexpected links between caspase activity and cellular metabolic pathways, providing a broader understanding of the enzyme's function beyond its classical roles in apoptosis and inflammation.

Exploration of Conformational Dynamics via Biophysical Methods

A deep understanding of the molecular interactions between this compound and its target enzyme is crucial for rational drug design. Several biophysical methods can be employed to explore these dynamics.

X-ray Crystallography: Obtaining a co-crystal structure of this compound (or an analog) bound to its target caspase would provide a high-resolution, static snapshot of the binding mode. nih.gov This structural information is invaluable for understanding the basis of its affinity and for designing next-generation inhibitors with improved properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide insights into the solution-state structure and dynamics of the inhibitor-enzyme complex. It can reveal conformational changes that occur upon binding and characterize the motions of both the inhibitor and the enzyme active site loops, which are often too mobile to be fully resolved by crystallography.

Computational Methods: Molecular dynamics (MD) simulations can complement experimental techniques by providing a dynamic view of the binding process. nih.gov MD can be used to predict how modifications to the inhibitor will affect its binding affinity and conformational stability within the active site, thereby guiding synthetic efforts.

Biophysical MethodKey Information Provided
X-ray Crystallography High-resolution 3D structure of the inhibitor-enzyme complex; identifies key binding interactions.
NMR Spectroscopy Solution-state structure and dynamics; maps conformational changes upon binding.
Molecular Dynamics Simulates dynamic behavior over time; predicts binding energies and conformational flexibility.

Expanding the Scope of this compound as a Chemical Biology Tool

Building on the foundation of a well-characterized and selective inhibitor, a major future goal is to develop a suite of chemical biology tools based on the this compound scaffold. These tools would enable researchers to probe the function of specific caspases with high precision in cellular and in vivo models.

The development of functionalized probes is a key aspect of this endeavor. This includes:

Fluorescently-tagged probes: Analogs bearing environmentally sensitive fluorophores could be used to visualize enzyme activity in living cells via microscopy.

Biotinylated or clickable probes: These are essential for pull-down experiments to identify binding partners and for use in the ABPP experiments described earlier.

Photo-crosslinkable probes: Incorporating a photo-activatable group would allow the inhibitor to be permanently crosslinked to its target upon UV irradiation, facilitating more robust identification and characterization of the enzyme-inhibitor complex.

By creating a toolbox of reagents derived from a single, highly selective scaffold, the scientific community would be better equipped to dissect the nuanced and often overlapping roles of individual caspases in complex biological processes such as apoptosis, inflammation, and cell differentiation. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.